8-Sulfamoylquinoline-4-carboxamide
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Overview
Description
8-Sulfamoylquinoline-4-carboxamide is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a quinoline core with a sulfamoyl group at the 8th position and a carboxamide group at the 4th position. The unique structure of this compound makes it a valuable candidate for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Sulfamoylquinoline-4-carboxamide typically involves the functionalization of the quinoline core. Common synthetic routes include:
Gould-Jacobs Reaction: This classical method involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions to form the quinoline core.
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with ketones.
Pfitzinger Reaction: This reaction involves the condensation of isatins with various nucleophiles to form quinoline derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the above synthetic routes, often utilizing continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-Sulfamoylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the quinoline core can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or sulfonylated quinoline derivatives.
Scientific Research Applications
8-Sulfamoylquinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antimalarial, anticancer, and antibacterial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-Sulfamoylquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme pyruvate kinase M2 (PKM2), which plays a crucial role in cancer cell metabolism . The compound binds to the active site of the enzyme, disrupting its function and leading to reduced ATP production in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxamide: Lacks the sulfamoyl group but shares the quinoline core.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8th position instead of a sulfamoyl group.
Quinoline-8-sulfonamide: Similar structure but lacks the carboxamide group.
Uniqueness
8-Sulfamoylquinoline-4-carboxamide is unique due to the presence of both the sulfamoyl and carboxamide groups, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various applications .
Properties
CAS No. |
856176-47-1 |
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Molecular Formula |
C10H9N3O3S |
Molecular Weight |
251.26 g/mol |
IUPAC Name |
8-sulfamoylquinoline-4-carboxamide |
InChI |
InChI=1S/C10H9N3O3S/c11-10(14)7-4-5-13-9-6(7)2-1-3-8(9)17(12,15)16/h1-5H,(H2,11,14)(H2,12,15,16) |
InChI Key |
GZVDWCYNBIRPKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)S(=O)(=O)N)C(=O)N |
Origin of Product |
United States |
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